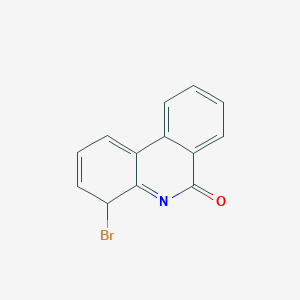

6(5H)-Phenanthridinone,4-bromo-

Description

BenchChem offers high-quality 6(5H)-Phenanthridinone,4-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6(5H)-Phenanthridinone,4-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNO |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

4-bromo-4H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8BrNO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7,11H |

InChI Key |

DAHYUWCWGKLMGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(C3=NC2=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-bromo-6(5H)-phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6(5H)-Phenanthridinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The core structure is a key pharmacophore found in various biologically active alkaloids.[1] This technical guide focuses specifically on the chemical properties, synthesis, and potential biological relevance of 4-bromo-6(5H)-phenanthridinone, a halogenated derivative with potential applications in drug discovery and development. The phenanthridinone scaffold is notably associated with the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for cellular processes like DNA repair and apoptosis.[1][2]

Chemical Properties

Detailed experimental data for 4-bromo-6(5H)-phenanthridinone is not widely available in public literature. However, based on the known properties of the parent compound, 6(5H)-phenanthridinone, and general principles of organic chemistry, we can infer some of its characteristics. The introduction of a bromine atom at the 4-position is expected to influence the molecule's polarity, solubility, and electronic properties, which in turn may affect its biological activity.

Table 1: Physicochemical Properties of 6(5H)-Phenanthridinone (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 290-292 °C | [3] |

| Boiling Point | 435 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO (5 mg/ml); Insoluble in water. | [5] |

| Appearance | White to light yellow to light orange powder to crystal. | [4] |

| λmax | 338 nm (in Ethanol) | [4][5] |

For 4-bromo-6(5H)-phenanthridinone , the molecular formula would be C₁₃H₈BrNO, and the molecular weight would be approximately 274.12 g/mol . The melting point and solubility would likely differ from the parent compound due to the presence of the bromine atom.

Synthesis

The synthesis of phenanthridinone derivatives can be achieved through various methods, including intramolecular C-H arylation, palladium-catalyzed annulation, and Ullmann cross-coupling reactions.[6][7][8] A common strategy involves the cyclization of N-substituted 2-halobenzamides.[2]

Experimental Protocol: General Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation

A plausible synthetic route to 4-bromo-6(5H)-phenanthridinone would involve the palladium-catalyzed annulation of a suitably substituted 2-bromobenzamide and a brominated benzoic acid derivative. The following is a general procedure adapted from the literature for the synthesis of phenanthridinone scaffolds.[9]

Materials:

-

Substituted 2-bromobenzamide

-

Substituted o-bromobenzoic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzamide (1.0 equiv), o-bromobenzoic acid (1.5 equiv), Cs₂CO₃ (1.0 equiv), PPh₃ (0.2 equiv), and Pd(OAc)₂ (0.1 equiv).

-

Add DMF to the reaction mixture.

-

Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.

-

After cooling, concentrate the resulting mixture.

-

Take up the residue in ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone derivative.[9]

To synthesize 4-bromo-6(5H)-phenanthridinone, one would likely start with 2-amino-biphenyl, which can be brominated and then converted to the corresponding benzamide for subsequent cyclization.

Workflow for a Potential Synthesis of 4-bromo-6(5H)-phenanthridinone

Spectral Data

Table 2: Predicted Spectral Data for 4-bromo-6(5H)-phenanthridinone

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7-9 ppm). The number of signals and their splitting patterns would be consistent with a substituted phenanthridinone structure. The proton ortho to the bromine atom may show a downfield shift. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon would appear significantly downfield (around δ 160-170 ppm). The carbon attached to the bromine atom would be influenced by the halogen's electronic effects. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. |

Biological Activity and Drug Development Potential

The phenanthridinone scaffold is a well-established pharmacophore for targeting DNA repair enzymes, particularly Poly(ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

PARP Inhibition Signaling Pathway

The mechanism of action of PARP inhibitors involves blocking the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to cell death.

The introduction of a bromine atom at the 4-position of the phenanthridinone core could modulate its binding affinity and selectivity for different PARP isoforms. Furthermore, phenanthridinone derivatives have also been investigated as inhibitors of BET bromodomains, which are involved in the regulation of gene expression and are attractive targets in cancer therapy.[10] The 4-bromo substitution could potentially enhance this activity as well.

Conclusion

4-bromo-6(5H)-phenanthridinone is a derivative of a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics, particularly in the area of oncology. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its inferred chemical properties, potential synthetic routes, and likely biological targets based on the extensive research on the parent phenanthridinone core. Further research is warranted to fully characterize 4-bromo-6(5H)-phenanthridinone and evaluate its efficacy as a potential drug candidate.

References

- 1. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(5H)-Phenanthridinone technical grade | 1015-89-0 [sigmaaldrich.com]

- 4. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel phenanthridin-6(5H)-one derivatives as potent and selective BET bromodomain inhibitors: Rational design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of brominated phenanthridinones

An In-Depth Technical Guide to the Biological Activity of Brominated Phenanthridinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of brominated phenanthridinones, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Due to their unique structural features, these compounds exhibit a range of pharmacological properties, most notably as potent anticancer agents and inhibitors of poly(ADP-ribose) polymerase (PARP). This document details their synthesis, mechanisms of action, and relevant experimental data, offering valuable insights for researchers in drug discovery and development.

Synthesis of Brominated Phenanthridinones

The phenanthridinone skeleton is a core structure in numerous bioactive alkaloids.[1] The synthesis of its derivatives, including brominated analogs, has evolved from classical methods to more efficient modern techniques. Transition metal-catalyzed coupling reactions, particularly those using palladium, are pivotal in constructing the phenanthridinone framework through C-C and C-N bond formations.[1] Strategies such as palladium-catalyzed cyclization of N-aryl-2-aminopyridines with 2-iodobenzoic acids have been developed for efficient synthesis.[1][2] Mechanochemical methods offer a solvent-free and sustainable approach, utilizing reagents like N-bromosuccinimide (NBS) for cascade reactions that involve both C-N coupling and subsequent bromination.[3] These advanced synthetic routes provide access to a diverse library of brominated phenanthridinones for biological evaluation.

Anticancer Activity

Brominated phenanthridinones have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer potential stems from their ability to induce apoptosis and inhibit key enzymes involved in DNA replication and repair.

Cytotoxicity Data

The cytotoxic activity of brominated phenanthridinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data below summarizes the activity of selected compounds against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8a | MCF-7 | Breast Cancer | 0.28 | [4] |

| PC3 | Prostate Cancer | - | [4] | |

| Hela | Cervical Cancer | - | [4] | |

| A549 | Lung Cancer | - | [4] | |

| HepG2 | Liver Cancer | - | [4] | |

| 5e | CNE1 | Nasopharyngeal Carcinoma | 1.13 | [5] |

| Pyrrolo-fused Phenanthridines | MG-63 | Osteosarcoma | ~50% inhibition | [6] |

| HOS | Osteosarcoma | 20-30% inhibition | [6] |

Note: "-" indicates that while the compound was tested, specific IC50 values were not provided in the cited abstract.

Mechanism of Anticancer Action

The anticancer effects of brominated phenanthridinones are attributed to several mechanisms, primarily the induction of apoptosis and inhibition of topoisomerase enzymes.

-

Induction of Apoptosis: Compound 8a , for instance, has been shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of apoptosis-related proteins.[4] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio and subsequent programmed cell death.[4]

-

Topoisomerase Inhibition: Certain phenanthridine derivatives act as inhibitors of DNA topoisomerase I and II.[4][7] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death in cancer cells.

-

Oxidative Stress: Some brominated compounds exert their cytotoxic effects by inducing oxidative stress within cancer cells, leading to cell cycle arrest and apoptosis.[8]

PARP Inhibition

A significant and well-studied biological activity of the phenanthridinone scaffold is the inhibition of poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP-1, are key players in the DNA single-strand break repair pathway.

Role of PARP in Cancer Therapy

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP for DNA repair.[9][10] Inhibiting PARP in these "homologous recombination deficient" cells leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[10][11] This makes PARP inhibitors a promising targeted therapy for such cancers.[12][13]

Phenanthridinones as PARP Inhibitors

The phenanthridinone core is a well-established pharmacophore for PARP inhibition.[1] Compounds like PJ34 and PJ38 are well-known phenanthridinone-based PARP inhibitors.[1] The development of novel brominated phenanthridinones that can efficiently inhibit PARP is an active area of research, with some derivatives showing inhibitory activity in the low-nanomolar range.[2]

Experimental Protocols

The evaluation of the biological activity of brominated phenanthridinones involves a series of standardized in vitro assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the brominated phenanthridinone compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Apoptosis Assay (Western Blot for Bcl-2 and Bax)

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.

-

Protein Extraction: Cells are treated with the test compound and then lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein levels.

Enzyme Inhibition Assay (PARP Activity Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.[14]

-

Assay Setup: The reaction is typically performed in a 96-well plate containing recombinant PARP enzyme, its substrate (NAD+), and activated DNA.

-

Inhibitor Addition: The brominated phenanthridinone compound is added at various concentrations.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

Detection: The activity of PARP is quantified, often by measuring the incorporation of biotinylated ADP-ribose onto histone proteins via a colorimetric or chemiluminescent ELISA-based method.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizations

Workflow for Anticancer Activity Screening

Caption: General workflow for the discovery and development of brominated phenanthridinones as anticancer agents.

PARP Inhibition Signaling Pathway

Caption: Mechanism of action of brominated phenanthridinones as PARP inhibitors leading to cancer cell death.

Apoptosis Induction Pathway

Caption: Simplified pathway of apoptosis induction in cancer cells by brominated phenanthridinones.

Conclusion and Future Perspectives

Brominated phenanthridinones represent a promising class of compounds with significant potential in oncology. Their multifaceted anticancer activity, including the induction of apoptosis and potent inhibition of PARP, makes them attractive candidates for further drug development. Future research should focus on optimizing their structure to enhance potency and selectivity, as well as exploring their efficacy in combination with other anticancer agents to overcome resistance and improve therapeutic outcomes. The detailed methodologies and data presented in this guide serve as a valuable resource for advancing the investigation of these compelling molecules.

References

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolo‐Fused Phenanthridines as Potential Anticancer Agents: Synthesis, Prediction, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]

- 12. PARP inhibitors are a promising alternative to chemotherapy for patients with metastatic BRCA1 and BRCA2 breast cancer - ecancer [ecancer.org]

- 13. Neoadjuvant PARP inhibitor scheduling in BRCA1 and BRCA2 related breast cancer: PARTNER, a randomized phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-bromo-6(5H)-Phenanthridinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-6(5H)-phenanthridinone and its derivatives, compounds of significant interest in medicinal chemistry, particularly as inhibitors of poly (ADP-ribose) polymerase (PARP). This document details the core synthetic strategies, experimental protocols, and the biological context of these molecules.

Introduction

Phenanthridinones are a class of tricyclic heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules.[1] Their derivatives have garnered substantial attention for their potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[1] A significant area of interest is their role as PARP inhibitors, which has led to the development of targeted cancer therapies.[1] The bromo-substitution at the 4-position of the phenanthridinone scaffold provides a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of more potent and selective drug candidates.

This guide will focus on the prevalent synthetic routes to 4-bromo-6(5H)-phenanthridinone, with a primary emphasis on palladium-catalyzed intramolecular C-H arylation.

Synthetic Strategies

The construction of the phenanthridinone skeleton can be achieved through several synthetic pathways. The most common and versatile methods include:

-

Palladium-Catalyzed Intramolecular C-H Arylation: This is a widely employed strategy that involves the cyclization of N-substituted 2-halobenzamides. This method is favored for its efficiency and tolerance of a wide range of functional groups.[1][2]

-

Ullmann Condensation: A classical method involving a copper-catalyzed intramolecular C-N bond formation.[1]

-

Suzuki and Heck Couplings: These cross-coupling reactions can be utilized to first construct the biaryl backbone, which is then followed by a cyclization step to form the lactam ring.

-

Photochemical Cyclization: This method involves the light-induced cyclization of benzanilides to yield phenanthridinones.[1]

-

Radical Cyclization: Free-radical-mediated cyclization of appropriate precursors can also be used to construct the phenanthridinone core.

This guide will primarily focus on the palladium-catalyzed approach due to its prevalence and adaptability in contemporary organic synthesis.

Experimental Protocols

This section provides detailed experimental protocols for a two-step synthesis of 4-bromo-6(5H)-phenanthridinone, commencing with the formation of the N-aryl benzamide precursor followed by its palladium-catalyzed intramolecular cyclization.

Synthesis of the Precursor: 2-Amino-N-(4-bromophenyl)benzamide

Reaction Scheme:

Methodology:

-

Activation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in a suitable aprotic solvent such as THF or dioxane, thionyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to form the corresponding isatoic anhydride.

-

Amidation: 4-Bromoaniline (1 equivalent) is added to the reaction mixture, and it is heated to reflux for 4-6 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-amino-N-(4-bromophenyl)benzamide.

Synthesis of 4-bromo-6(5H)-phenanthridinone via Palladium-Catalyzed Intramolecular C-H Arylation

Reaction Scheme:

Methodology:

-

Reaction Setup: A mixture of 2-amino-N-(4-bromophenyl)benzamide (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand like Xantphos, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) is placed in a reaction vessel.

-

Solvent and Reaction Conditions: A high-boiling point aprotic solvent such as DMA, DMF, or toluene is added. The reaction vessel is then sealed and heated to 100-140 °C for 12-24 hours.[3] The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradients) to yield 4-bromo-6(5H)-phenanthridinone.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of phenanthridinone derivatives via palladium-catalyzed intramolecular C-H arylation. Please note that the specific yields for 4-bromo-6(5H)-phenanthridinone may vary depending on the exact reaction conditions and ligand used.

Table 1: Synthesis of Phenanthridinone Derivatives via Pd-Catalyzed Intramolecular C-H Arylation

| Entry | Precursor | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Methyl-N-phenyl-2-iodobenzamide | Pd-PVP (1) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 95 | [3] |

| 2 | N-Methoxybenzamides | Pd(OAc)₂ | - | Ag₂O | Acetic Acid | 110 | 24-36 | 40-80 | [3] |

| 3 | 2-Bromobenzamides | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 130 | 24 | 59-88 | [2] |

| 4 | o-Halobenzamides | Phosphine-free Pd | - | - | DMA | - | - | Moderate to Good | [1] |

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4-bromo-6(5H)-phenanthridinone.

PARP Inhibition Signaling Pathway

Phenanthridinone derivatives are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. The inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.

Conclusion

The synthesis of 4-bromo-6(5H)-phenanthridinone derivatives is a critical area of research in medicinal chemistry, driven by their potential as targeted therapeutics. The palladium-catalyzed intramolecular C-H arylation of N-substituted 2-halobenzamides represents a robust and versatile strategy for accessing this important scaffold. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel phenanthridinone-based compounds for further biological evaluation. The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and other diseases.

References

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 6(5H)-Phenanthridinone,4-bromo-

An In-Depth Technical Guide to 6(5H)-Phenanthridinone, 4-bromo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6(5H)-Phenanthridinone, 4-bromo-, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development. While specific experimental data for the 4-bromo isomer is limited in publicly available literature, this document extrapolates from the well-studied phenanthridinone core and its other derivatives to provide a thorough understanding of its chemical properties, synthesis, and potential biological applications.

Chemical Identity and Properties

The 6(5H)-phenanthridinone scaffold is a tricyclic aromatic system that forms the core of various natural alkaloids and synthetic molecules with potent biological activity. The bromo-substitution at the 4-position is expected to modulate its physicochemical and pharmacological properties.

A specific CAS Registry Number for 6(5H)-Phenanthridinone, 4-bromo- could not be definitively identified from publicly accessible databases. For reference, the CAS number for the parent compound, 6(5H)-Phenanthridinone, is 1015-89-0[1][2][3].

Table 1: Physicochemical Properties

| Property | Value (6(5H)-Phenanthridinone, 4-bromo-) | Value (6(5H)-Phenanthridinone, Parent Compound) |

| CAS Number | Not Found | 1015-89-0[1][2][3] |

| Molecular Formula | C₁₃H₈BrNO | C₁₃H₉NO[1][2] |

| Molecular Weight | 274.11 g/mol | 195.22 g/mol [1] |

| Appearance | --- | White to light orange powder/crystal[3][4] |

| Melting Point | --- | 290-292 °C[3] |

| Boiling Point | --- | 435 °C[3] |

| Solubility | --- | Soluble in DMSO; Insoluble in water[3] |

Synthesis and Experimental Protocols

The synthesis of the phenanthridinone skeleton is well-documented, with several modern synthetic strategies available. These methods are generally applicable to the preparation of substituted derivatives, including 4-bromo-6(5H)-phenanthridinone. One of the most robust and versatile methods is the palladium-catalyzed intramolecular C-H bond functionalization.

General Synthesis via Palladium-Catalyzed Annulation

A common and effective route involves the palladium-catalyzed annulation of an N-substituted 2-bromobenzamide with a 2-bromobenzoic acid derivative. This approach offers high yields and is compatible with a variety of functional groups.

References

An In-Depth Technical Guide to 4-bromo-6(5H)-phenanthridinone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-6(5H)-phenanthridinone, a heterocyclic organic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, outlines a detailed synthetic protocol, and explores its primary mechanism of biological action as a potent enzyme inhibitor. The information presented is intended to support research and development efforts in oncology and related fields.

Physicochemical Properties

4-bromo-6(5H)-phenanthridinone is a brominated derivative of the parent compound 6(5H)-phenanthridinone. The introduction of a bromine atom at the 4-position of the phenanthridinone core significantly influences its electronic properties and biological activity. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrNO | Calculated |

| Molecular Weight | 274.12 g/mol | Calculated |

| Parent Compound CAS | 1015-89-0 | [1][2] |

| Parent Compound M.W. | 195.22 g/mol | [3] |

| 2-Bromo Isomer M.W. | 274.119 g/mol | |

| 2,4-dibromo Isomer M.W. | 353.01 g/mol | [4] |

Table 1: Key Physicochemical Data for 4-bromo-6(5H)-phenanthridinone and related compounds.

Synthetic Methodology: Palladium-Catalyzed Intramolecular C-H Arylation

The synthesis of 4-bromo-6(5H)-phenanthridinone can be achieved through a palladium-catalyzed intramolecular C-H arylation of an N-substituted 2-halobenzamide precursor. This methodology offers a robust and efficient route to the phenanthridinone scaffold.[5]

Experimental Protocol

Materials:

-

2,4-dibromobenzoyl chloride

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Synthesis of the Precursor (N-(phenyl)-2,4-dibromobenzamide):

-

Dissolve aniline (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2,4-dibromobenzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure amide precursor.

-

-

Intramolecular C-H Arylation:

-

In a sealed reaction vessel, combine the N-(phenyl)-2,4-dibromobenzamide precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), PCy₃·HBF₄ (0.10 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous N,N-Dimethylacetamide (DMA) to the vessel.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 4-bromo-6(5H)-phenanthridinone.

-

Biological Activity: PARP Inhibition

Phenanthridinone derivatives are well-established as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[6][7][8] PARP-1, in particular, is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.

Signaling Pathway

Inhibition of PARP-1 by 4-bromo-6(5H)-phenanthridinone disrupts the DNA damage repair mechanism. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately, synthetic lethality.

Caption: PARP Inhibition Pathway in BRCA-deficient cells.

Experimental Workflow

The general workflow for the synthesis and evaluation of 4-bromo-6(5H)-phenanthridinone is outlined below. This process involves the chemical synthesis of the compound followed by purification and biological assessment of its PARP inhibitory activity.

Caption: General experimental workflow for 4-bromo-6(5H)-phenanthridinone.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 7. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunosuppressive activities of 6(5H)-phenanthridinone, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-bromo-6(5H)-Phenanthridinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of 4-bromo-6(5H)-phenanthridinone in organic solvents. Due to the limited availability of direct quantitative solubility data for 4-bromo-6(5H)-phenanthridinone in publicly accessible literature, this guide presents solubility data for the parent compound, 6(5H)-phenanthridinone, as a reference. It is crucial to note that the introduction of a bromine atom can significantly alter the physicochemical properties of the molecule, including its solubility. Therefore, the data for the parent compound should be considered an approximation. This guide also furnishes a detailed experimental protocol for determining the precise solubility of 4-bromo-6(5H)-phenanthridinone, which is essential for applications in drug discovery and development.

Introduction to 6(5H)-Phenanthridinone and its Bromo-Derivative

6(5H)-Phenanthridinone is a heterocyclic compound that forms the core structure of various biologically active molecules. Its derivatives are explored for their potential as therapeutic agents. The brominated analog, 4-bromo-6(5H)-phenanthridinone, is of particular interest in medicinal chemistry for its potential to form specific interactions within biological targets. Understanding the solubility of this compound in various organic solvents is a critical first step in its preclinical development, impacting formulation, bioavailability, and in vitro assay design.

Solubility Data

Quantitative Solubility of 6(5H)-Phenanthridinone

The following table summarizes the known quantitative solubility of 6(5H)-phenanthridinone in various solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | 5 | Not Specified | [1][2][3][4] |

| Dimethylformamide (DMF) | 1 | Not Specified | [3][5] |

| DMF:PBS (pH 7.2) (1:5) | 0.16 | Not Specified | [3][5] |

Qualitative Solubility of 6(5H)-Phenanthridinone

The parent compound has been described qualitatively in terms of its solubility in other common organic solvents.

| Solvent | Solubility Description | Reference |

| Water | Insoluble | [1][2][3][4] |

| Ethanol | Limited solubility | [2] |

| Chloroform | Limited solubility | [2] |

Disclaimer: The presence of a bromine atom at the 4-position of the phenanthridinone core is expected to increase the molecule's lipophilicity and molecular weight. This will likely lead to a decrease in solubility in polar solvents and a potential increase in solubility in non-polar organic solvents compared to the parent compound. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for 4-bromo-6(5H)-phenanthridinone, a standardized experimental protocol should be followed. The following is a detailed methodology adapted from general procedures for determining the solubility of solid organic compounds.[6][7][8]

Materials and Equipment

-

4-bromo-6(5H)-phenanthridinone (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Constant temperature shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-bromo-6(5H)-phenanthridinone to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the compound.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The rate of dissolution decreases as the solution approaches saturation.[7]

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-bromo-6(5H)-phenanthridinone of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 4-bromo-6(5H)-phenanthridinone in the filtered supernatant by interpolating from the calibration curve.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 4-bromo-6(5H)-phenanthridinone.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for 4-bromo-6(5H)-phenanthridinone remains to be published, the information available for the parent compound, 6(5H)-phenanthridinone, serves as a valuable starting point for researchers. The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data, which is indispensable for the advancement of research and development involving this compound. Accurate solubility determination will facilitate appropriate solvent selection for chemical reactions, purifications, and the formulation of this promising therapeutic agent.

References

- 1. 6(5H)-Phenanthridinone, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 6(5H)-Phenanthridone | 1015-89-0 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Potential Research Applications of 4-bromo-phenanthridinone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenanthridinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This tricyclic heteroaromatic system is particularly renowned for its potent inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. As such, phenanthridinone derivatives are at the forefront of research in oncology and other fields. While specific research applications for 4-bromo-phenanthridinone are not extensively documented, its structure suggests significant potential as a versatile intermediate for synthesizing novel therapeutics or as a bioactive molecule in its own right. The introduction of a bromine atom at the 4-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of targeted therapies. This guide will explore the potential research applications of 4-bromo-phenanthridinone, focusing on its role as a PARP inhibitor, and provide detailed experimental protocols for its synthesis and evaluation.

The Phenanthridinone Core and PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of PARP1 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality. Phenanthridinone-based compounds have been identified as potent inhibitors of PARP1, making them attractive candidates for cancer therapy.[1]

One of the most well-studied phenanthridinone-based PARP inhibitors is PJ34.[1] Its chemical structure, N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride, features the core phenanthridinone scaffold.[2] The exploration of various substituents on this scaffold has led to the discovery of highly potent and selective PARP inhibitors.[3]

Quantitative Data: PARP Inhibitory Activity of Phenanthridinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of phenanthridinone-based PARP inhibitors, illustrating the potency of this class of compounds.

| Compound | Target | IC₅₀ (nM) | Reference |

| PJ34 | PARP1/2 | ~20 | [2] |

| Compound 1b | PARP1 | 10 | [3] |

| Olaparib | PARP1/2 | 1-5 | [4][5] |

| Rucaparib | PARP1/2 | 1.1 | [4][5] |

| Talazoparib | PARP1/2 | 0.9 | [4][5] |

Experimental Protocols

Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation

This protocol describes a general method for the synthesis of phenanthridinone skeletons, which can be adapted for the synthesis of 4-bromo-phenanthridinone by using appropriately substituted starting materials.[6][7]

Materials:

-

2-Bromobenzamide derivative (e.g., a 2,X-dibromobenzamide for 4-bromo-phenanthridinone) (1.00 equiv)

-

o-Bromobenzoic acid (1.50 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.100 equiv)

-

Triphenylphosphine (PPh₃) (0.200 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.00 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Schlenk tube

-

Magnetic stir bar

-

Oil bath

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzamide derivative (0.500 mmol), o-bromobenzoic acid (0.750 mmol), cesium carbonate (163 mg, 0.500 mmol), triphenylphosphine (26 mg, 0.100 mmol), and palladium(II) acetate (11 mg, 0.05 mmol).[6][7]

-

Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.[6][7]

-

After cooling to room temperature, concentrate the resulting mixture under reduced pressure.

-

Take up the residue in ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired phenanthridinone.

PARP Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory activity of a test compound, such as 4-bromo-phenanthridinone, against PARP enzymes.[8]

Materials:

-

Histone-coated 96-well plate

-

Recombinant PARP enzyme

-

Activated DNA

-

Biotinylated NAD⁺

-

Test compound (e.g., 4-bromo-phenanthridinone) dissolved in a suitable solvent (e.g., DMSO)

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 0.2 M HCl)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

To each well of the histone-coated plate, add the PARP enzyme, activated DNA, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding biotinylated NAD⁺ to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

-

Wash the plate multiple times with the wash buffer to remove unbound reagents.[8]

-

Add diluted Streptavidin-HRP to each well and incubate for a specified time (e.g., 20 minutes) at room temperature.[8]

-

Wash the plate again to remove unbound Streptavidin-HRP.[8]

-

Add the HRP substrate to each well and allow the color to develop.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.[8]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., BRCA-deficient ovarian cancer cells)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound (e.g., 4-bromo-phenanthridinone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Visualizations

Signaling Pathway

Caption: PARP1 Inhibition Pathway in HR-Deficient Cancer Cells.

Experimental Workflow

Caption: Workflow for Synthesis and Evaluation of 4-bromo-phenanthridinone.

Conclusion

While 4-bromo-phenanthridinone itself is not a widely studied compound, its core structure is of immense interest to the scientific community, particularly in the field of oncology. As a derivative of the potent PARP inhibitor scaffold, 4-bromo-phenanthridinone holds significant promise as a starting point for the development of novel therapeutics. The bromine substituent provides a key site for chemical elaboration, enabling the synthesis of a library of analogs for structure-activity relationship studies. The protocols and pathways outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and understand the potential of 4-bromo-phenanthridinone and related compounds as next-generation PARP inhibitors. Further investigation into this and other substituted phenanthridinones is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]

An In-depth Technical Guide to Phenanthridinone Compounds: Discovery, History, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthridinone, a nitrogen-containing heterocyclic compound, forms the core structure of numerous natural alkaloids and synthetic molecules of significant pharmacological importance. Its rigid, planar tetracyclic system has proven to be a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer, antiviral, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for accessing the phenanthridinone core. It is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this versatile molecular framework.

Discovery and Historical Perspective

The history of phenanthridinone is intrinsically linked to the discovery and study of its parent heterocycle, phenanthridine.

Early Developments (Late 19th - Early 20th Century):

The journey towards phenanthridinone began with the discovery of phenanthridine in 1891 by Amé Pictet and H. J. Ankersmit . They achieved this through the pyrolysis of the condensation product of benzaldehyde and aniline.[1] This pioneering work laid the foundation for the exploration of this class of compounds.

The first synthesis of the phenanthridinone lactam is closely associated with the Beckmann rearrangement , a named reaction discovered by Ernst Otto Beckmann in 1886. Early 20th-century chemists applied this rearrangement to fluorenone oxime to yield phenanthridinone.[2][3] This transformation represents one of the earliest methods for constructing the phenanthridinone core.

Another classical method that emerged during this era was the Schmidt reaction , discovered by Karl Friedrich Schmidt in 1924. This reaction involves the treatment of a ketone, in this case, fluorenone, with hydrazoic acid in the presence of a strong acid to yield the corresponding lactam, phenanthridinone.

The Ullmann condensation , developed by Fritz Ullmann in 1901, also played a crucial role. While not a direct method for phenanthridinone synthesis, it provided a vital tool for the formation of the biaryl bond, a key structural feature of the precursors required for several phenanthridinone syntheses.

These classical reactions, while foundational, often required harsh conditions, such as high temperatures and strong acids, and sometimes resulted in low yields.

The Modern Era of Synthesis:

The mid-20th century and beyond witnessed the advent of more sophisticated and efficient synthetic methods. The development of transition metal-catalyzed cross-coupling reactions, particularly those utilizing palladium, revolutionized the synthesis of phenanthridinones. These modern techniques offer milder reaction conditions, greater functional group tolerance, and improved yields, making the synthesis of complex phenanthridinone derivatives more accessible. Key modern synthetic strategies include:

-

Palladium-catalyzed C-H bond activation/amination: This has become a powerful and widely used method for the intramolecular cyclization of N-aryl-2-halobenzamides to form the phenanthridinone ring system.

-

Photocatalysis: Visible-light-mediated reactions have emerged as a green and efficient alternative for the synthesis of phenanthridinones.

-

Intramolecular Heck reaction: This palladium-catalyzed reaction provides another efficient route to the phenanthridinone core.

These advancements have significantly accelerated the exploration of the chemical space around the phenanthridinone scaffold, leading to the discovery of numerous derivatives with potent biological activities.

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for both classical and modern methods for the synthesis of phenanthridinone.

Classical Synthetic Methods

The Beckmann rearrangement provides a direct route to the phenanthridinone core from readily available fluorenone.

Experimental Protocol:

-

Preparation of Fluorenone Oxime: A mixture of fluorenone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol is heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The crude fluorenone oxime is collected by filtration and can be recrystallized from ethanol.

-

Beckmann Rearrangement: To a solution of fluorenone oxime (1 equivalent) in a suitable solvent such as polyphosphoric acid (PPA) or concentrated sulfuric acid, is added a catalytic amount of a dehydrating agent like phosphorus pentoxide. The mixture is heated at 120-140°C for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude phenanthridinone is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The Schmidt reaction offers an alternative classical approach to phenanthridinone from fluorenone.

Experimental Protocol:

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

A solution of fluorenone (1 equivalent) in a mixture of concentrated sulfuric acid and a suitable solvent like chloroform or benzene is cooled in an ice bath.

-

A solution of sodium azide (1.2 equivalents) in concentrated sulfuric acid is added dropwise to the fluorenone solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude phenanthridinone is washed with water and sodium bicarbonate solution to remove any residual acid and then purified by recrystallization.

Modern Synthetic Method: Palladium-Catalyzed Intramolecular C-H Amination

This method exemplifies a modern, efficient, and versatile approach to a variety of substituted phenanthridinones.[4]

Experimental Protocol:

-

General Procedure for the Synthesis of N-aryl-2-bromobenzamides: To a solution of 2-bromobenzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or toluene, is added oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a cooled solution of the desired aniline (1 equivalent) and a base like triethylamine or pyridine (1.5 equivalents) in DCM. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-aryl-2-bromobenzamide, which can be purified by column chromatography or recrystallization.

-

Palladium-Catalyzed Intramolecular C-H Amination: To a Schlenk tube are added the N-aryl-2-bromobenzamide (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 0.05-0.1 equivalents), a suitable ligand such as triphenylphosphine (PPh₃) or a bulky biaryl phosphine ligand (0.1-0.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as DMF or toluene, is then added. The reaction mixture is heated at 100-120°C for 12-24 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenanthridinone derivative.[4]

Quantitative Data of Phenanthridinone Derivatives

The physical and chemical properties of phenanthridinone derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. A summary of key properties for selected derivatives is presented below for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 6(5H)-Phenanthridinone[5] | C₁₃H₉NO | 195.22 | 290-292 | 435 | Soluble in DMSO; Insoluble in water |

| 2-Chloro-6(5H)-phenanthridinone[2] | C₁₃H₈ClNO | 229.66 | - | - | - |

| 8,9-Dimethoxy-6(5H)-phenanthridinone[6] | C₁₅H₁₃NO₃ | 255.27 | - | - | - |

Biological Activity and Signaling Pathways

Phenanthridinone-based compounds have garnered significant interest due to their potent biological activities, particularly as inhibitors of the enzyme Poly(ADP-ribose) polymerase (PARP).

PARP Inhibition

PARP enzymes, especially PARP-1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death. This concept is known as "synthetic lethality."

Several phenanthridinone derivatives have been developed as potent PARP inhibitors and have shown promise as anticancer agents.

Signaling Pathway of PARP-1 in DNA Repair and its Inhibition

The following diagram illustrates the signaling pathway of PARP-1 in response to DNA damage and the mechanism of action of phenanthridinone-based PARP inhibitors.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general experimental workflow for the synthesis of phenanthridinone derivatives and their subsequent biological evaluation as potential PARP inhibitors.

Conclusion

The phenanthridinone scaffold has a rich history, evolving from its discovery through classical synthetic routes to the highly efficient and versatile modern methodologies available today. Its proven track record as a pharmacologically active core, particularly in the context of PARP inhibition for cancer therapy, ensures that it will remain an area of intense research and development. This technical guide provides a foundational understanding of the key aspects of phenanthridinone chemistry, offering valuable insights for scientists and researchers working to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. Metabolic conversion of fluorenone oxime to phenanthridinone by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Metabolic rearrangement of fluorenone oxime to phenanthridinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8,9-Dimethoxyphenanthridin-6(5H)-one | C15H13NO3 | CID 12703535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-bromo-6(5H)-phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-bromo-6(5H)-phenanthridinone, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described method is based on a palladium-catalyzed annulation of a substituted 2-bromobenzamide and a 2-bromobenzoic acid, offering a straightforward and efficient route to functionalized phenanthridinones.[1][2]

Introduction

Phenanthridinone and its derivatives are important structural motifs found in numerous biologically active natural products and synthetic compounds. Their diverse pharmacological activities have made them attractive targets in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of this tricyclic system. The protocol outlined below describes a robust and versatile method for the synthesis of phenanthridinones, which can be adapted for the specific preparation of 4-bromo-6(5H)-phenanthridinone.[3] This approach involves the coupling of a 2-bromobenzamide with a 2-bromobenzoic acid derivative in the presence of a palladium catalyst.

General Reaction Scheme

The synthesis of 4-bromo-6(5H)-phenanthridinone can be achieved via the palladium-catalyzed annulation of N-substituted 2-bromobenzamide with 2,4-dibromobenzoic acid. The reaction proceeds through a cascade of C-C and C-N bond formations.

To be adapted for 4-bromo-6(5H)-phenanthridinone:

-

Starting Material 1: 2-bromobenzamide

-

Starting Material 2: 2,4-dibromobenzoic acid

-

Product: 4-bromo-6(5H)-phenanthridinone

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various phenanthridinone derivatives using a palladium-catalyzed annulation protocol. This data demonstrates the general applicability and efficiency of the method.[1][2]

| Entry | 2-Bromobenzamide (1) | 2-Bromobenzoic Acid (2) | Product (3) | Yield (%) |

| 1 | N-methyl-2-bromobenzamide | 2-bromobenzoic acid | 5-methyl-6(5H)-phenanthridinone | 88 |

| 2 | N-ethyl-2-bromobenzamide | 2-bromobenzoic acid | 5-ethyl-6(5H)-phenanthridinone | 85 |

| 3 | N-propyl-2-bromobenzamide | 2-bromobenzoic acid | 5-propyl-6(5H)-phenanthridinone | 82 |

| 4 | N-butyl-2-bromobenzamide | 2-bromobenzoic acid | 5-butyl-6(5H)-phenanthridinone | 84 |

| 5 | N-benzyl-2-bromobenzamide | 2-bromobenzoic acid | 5-benzyl-6(5H)-phenanthridinone | 75 |

| 6 | 2-bromo-N-(4-methoxybenzyl)benzamide | 2-bromobenzoic acid | 5-(4-methoxybenzyl)-6(5H)-phenanthridinone | 72 |

| 7 | N-methyl-2-bromobenzamide | 2-bromo-4-methylbenzoic acid | 2-methyl-5-methyl-6(5H)-phenanthridinone | 78 |

| 8 | N-methyl-2-bromobenzamide | 2-bromo-5-methoxybenzoic acid | 3-methoxy-5-methyl-6(5H)-phenanthridinone | 76 |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of phenanthridinones.[1][2]

Materials:

-

2-bromobenzamide (1.00 equiv)

-

2,4-dibromobenzoic acid (1.50 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.100 equiv)

-

Triphenylphosphine (PPh₃) (0.200 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.00 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Equipment:

-

10 mL Schlenk tube

-

Magnetic stir bar

-

Oil bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (0.500 mmol, 1.00 equiv), 2,4-dibromobenzoic acid (0.750 mmol, 1.50 equiv), cesium carbonate (163 mg, 0.500 mmol, 1.00 equiv), triphenylphosphine (26 mg, 0.100 mmol, 0.200 equiv), and palladium(II) acetate (11 mg, 0.05 mmol, 0.100 equiv).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous DMF (4.0 mL) to the reaction mixture.

-

Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 120 °C for approximately 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the DMF.

-

Take up the residue in ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-6(5H)-phenanthridinone.

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for the Synthesis of Phenanthridinone Derivatives via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of phenanthridinone derivatives utilizing a palladium-catalyzed one-pot Suzuki coupling and condensation reaction. This methodology offers an efficient route to construct the phenanthridinone scaffold, a core structure in many biologically active compounds.

Introduction

Phenanthridinones are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and synthetic molecules with a wide range of pharmacological activities, including anti-tumor, anti-viral, and anti-bacterial properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This protocol details a one-pot domino reaction where a Suzuki coupling between an ortho-halobenzaldehyde or its analogue and an ortho-aminophenylboronic acid is followed by an intramolecular condensation to yield the desired phenanthridinone derivative. This approach is valued for its operational simplicity, good to excellent yields, and tolerance of a variety of functional groups.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Phenanthridinone Derivatives

This protocol outlines the key steps for the synthesis of phenanthridinones via a palladium-catalyzed Suzuki coupling followed by an in-situ condensation reaction.

Materials:

-

Substituted ortho-bromobenzaldehyde (1.0 mmol, 1.0 equiv.)

-

ortho-Aminophenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Triphenylphosphine (PPh₃, 0.25 mmol, 0.25 equiv.)

-

Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.)

-

Anhydrous N,N-Dimethylacetamide (DMA), 3 mL

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Equipment:

-

Two-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a two-necked round-bottom flask, add the ortho-bromobenzaldehyde derivative (1.0 mmol), ortho-aminophenylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv.), and Cs₂CO₃ (1.5 equiv.).

-

Inert Atmosphere: Seal the flask and purge with argon or nitrogen gas for 10-15 minutes to establish an inert atmosphere.

-

Solvent Addition: Add 3 mL of anhydrous DMA to the reaction mixture via syringe.

-

Degassing: Degas the reaction mixture with a gentle stream of nitrogen for another 5 minutes.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 3-5 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various phenanthridinone derivatives using the described Suzuki coupling protocol.

Table 1: Optimization of Reaction Conditions[2]

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 5 | 90 | 60 |

| 2 | Pd₂(dba)₃ | - | K₂CO₃ | DMF | 5 | 90 | 41 |

| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 5 | 90 | 82 |

| 4 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 3 | 90 | 90 |

| 5 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMA | 3 | 90 | 95 |

| 6 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMSO | 3 | 90 | 51 |

| 7 | Pd(OAc)₂ | - | Cs₂CO₃ | DMA | 3 | 90 | 40 |

Reaction Conditions: 1 mmol of 2-bromobenzaldehyde, 1.2 mmol of 2-aminophenylboronic acid, Pd catalyst (5 mol%), PPh₃ (0.25 equiv.), Base (1.5 equiv.), Solvent (3 mL). Isolated yields.

Table 2: Substrate Scope for the Synthesis of Phenanthridinone Derivatives[2]

| Entry | ortho-Bromobenzaldehyde Substrate | Product | Yield (%) |

| 1 | 2-Bromobenzaldehyde | Phenanthridin-6(5H)-one | 95 |

| 2 | 2-Bromo-5-nitrobenzaldehyde | 2-Nitrophenanthridin-6(5H)-one | 85 |

| 3 | 2-Bromo-4-nitrobenzaldehyde | 3-Nitrophenanthridin-6(5H)-one | 81 |

| 4 | 2-Bromo-5-methylbenzaldehyde | 2-Methylphenanthridin-6(5H)-one | 78 |

| 5 | 2-Bromo-4,5-dimethoxybenzaldehyde | 2,3-Dimethoxyphenanthridin-6(5H)-one | 73 |

| 6 | 2-Bromo-5-methoxybenzaldehyde | 2-Methoxyphenanthridin-6(5H)-one | 75 |

Reaction Conditions: 1 mmol of substrate, 1.2 mmol of 2-aminophenylboronic acid, Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv.), Cs₂CO₃ (1.5 equiv.), DMA (3 mL), 90 °C, 3-5 h. Isolated yields after purification.[1][2]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key stages of the one-pot Suzuki coupling and condensation reaction for the synthesis of phenanthridinone derivatives.

References

Application Notes and Protocols for the Purification of 4-bromo-6(5H)-Phenanthridinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-bromo-6(5H)-phenanthridinone, a compound of interest in drug discovery, likely as an inhibitor of Poly(ADP-ribose) polymerase (PARP). The following methods are based on established techniques for the purification of phenanthridinone derivatives and related aromatic bromo compounds.

Introduction

6(5H)-Phenanthridinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The parent compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family critically involved in DNA repair, genomic stability, and programmed cell death.[1][2][3][4][5][6] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] The brominated analog, 4-bromo-6(5H)-phenanthridinone, is synthesized to explore its potential as a more potent or selective PARP inhibitor.[7][8][9][10] Proper purification of this compound is crucial for accurate biological evaluation and subsequent drug development efforts.

The primary methods for the purification of 4-bromo-6(5H)-phenanthridinone from crude synthetic mixtures are column chromatography and recrystallization.

Purification Techniques

Column Chromatography

Column chromatography is a highly effective method for separating 4-bromo-6(5H)-phenanthridinone from reaction byproducts and unreacted starting materials. Silica gel is the most common stationary phase for this class of compounds, with a mobile phase typically consisting of a non-polar solvent and a moderately polar solvent to elute the compound of interest.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude 4-bromo-6(5H)-phenanthridinone

-

Silica gel (230-400 mesh)

-

n-Hexane (or heptane)

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Sample Preparation: Dissolve the crude 4-bromo-6(5H)-phenanthridinone in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of hexane and ethyl acetate that is slightly more polar than the eluent.

-

Column Packing (Wet Slurry Method):

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, forming a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

-

-

Loading the Sample:

-

Carefully apply the dissolved crude product onto the top of the silica gel bed.

-

Drain the solvent until the sample is adsorbed onto the silica.

-

Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

-

-

Elution:

-

Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

-

Gradually increase the polarity of the eluent as needed to move the desired compound down the column. The optimal solvent system should be determined by preliminary TLC analysis.

-

Collect fractions in separate tubes.

-

-

Monitoring the Separation:

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-